molecular formula C21H19ClN4O3S B2659512 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 894047-61-1

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No. B2659512
CAS RN: 894047-61-1
M. Wt: 442.92
InChI Key: KNSJWUZUQUUHOI-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves three-component and three-stage synthetic protocols . The structures of these compounds were confirmed by spectroscopic techniques like FT-IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular weight of the compound is 432.9g/mol and its molecular formula is C23H17ClN4OS . The exact mass and monoisotopic mass of the compound are both 432.0811600 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple stages . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 5.7 , which is a measure of its lipophilicity. This property can influence the compound’s absorption and distribution within the body.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been reported to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This suggests potential applications in the development of new antibiotics or antiseptics.

Antifungal Activity

Some thiazole derivatives have demonstrated antifungal activity . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have also been found to have antiviral properties . This suggests they could potentially be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . Diuretics are substances that promote diuresis, the increased production of urine. This makes them potentially useful in the treatment of conditions like hypertension and edema.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown antitumor or cytotoxic activity . This means they can kill cancer cells or inhibit their growth, suggesting potential applications in cancer treatment.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit various biological activities, suggesting they interact with multiple targets .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-16-7-8-17(18(11-16)29-2)20(27)23-10-9-15-12-30-21-24-19(25-26(15)21)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJWUZUQUUHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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